1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound characterized by its unique structure comprising two pyrazole rings
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting with the preparation of 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole. These intermediates are then reacted with appropriate reagents to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reaction pathway but may include various substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-dimethyl-1H-pyrazole, 1,5-dimethyl-1H-pyrazole, and their derivatives share structural similarities.
Uniqueness: The presence of two pyrazole rings and the specific substitution pattern make this compound unique, offering distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9-12(8-16(3)15-9)6-13-5-11-7-14-17(4)10(11)2;/h7-8,13H,5-6H2,1-4H3;1H |
InChI Key |
OXIHJDSUPMYLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
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